AAL Toxin TA2

Description

Contextualizing Host-Specific Toxins in Plant Pathology

Host-selective toxins (HSTs), also known as host-specific toxins, are metabolic products of pathogenic microorganisms that are toxic only to the host of that specific pathogen. annualreviews.org These toxins are key determinants in plant pathology, often acting as the primary agents responsible for the symptoms of the disease. annualreviews.orgjabonline.in Unlike non-host-selective toxins, which can affect a wide range of plants, HSTs exhibit a high degree of specificity, often targeting only certain genotypes or cultivars within a host species. oup.comnih.govfrontiersin.org This specificity is a critical factor in the development of plant diseases, as the ability of a pathogen to produce a particular HST and the susceptibility of the plant to that toxin dictate the outcome of their interaction. semanticscholar.orgnih.gov

The study of HSTs has provided a simplified model for understanding the complex biochemistry and physiology of plant diseases. annualreviews.org By isolating these toxins, researchers can investigate the primary chemical reactions that lead to disease symptoms without the complicating presence of the pathogen itself. annualreviews.org The production of an HST is often a requirement for a fungus to be pathogenic; isolates that lose the ability to produce the toxin also lose their ability to cause disease. oup.com Consequently, the plant's resistance to the pathogen is directly linked to its tolerance of the toxin. semanticscholar.orgnih.gov

AAL Toxins as Determinants of Host-Pathogen Specificity in Plant Diseases

The interaction between A. alternata f. sp. lycopersici and tomato plants is a classic example of host-pathogen specificity determined by a single toxin family. The AAL toxins are the primary determinants of the disease, and a tomato plant's susceptibility is dictated by its sensitivity to these specific chemical compounds. nih.gov

This genetic basis for sensitivity is controlled by the Asc locus in tomatoes. nih.govovid.com Tomato cultivars that are homozygous for the recessive allele (asc/asc) are sensitive to AAL toxins and therefore susceptible to Alternaria stem canker disease. nih.govnih.gov Conversely, cultivars with the dominant allele (Asc/-) are insensitive to the toxins and resistant to the pathogen. apsnet.org Resistant cultivars are reported to be at least 1,000-fold less sensitive to the toxin than susceptible ones. apsnet.org While highly specific to certain tomato genotypes, AAL toxins have also been found to affect at least 25 other species within the Solanaceae family. mdpi.comovid.com

The AAL toxins function by disrupting sphingolipid metabolism in susceptible plants. nih.gov Specifically, they inhibit the enzyme sphinganine (B43673) N-acyltransferase (ceramide synthase), leading to a buildup of sphinganine and phytosphingosine (B30862) and a depletion of complex ceramides (B1148491), which ultimately triggers programmed cell death (PCD) and results in the characteristic necrotic lesions. nih.govnih.gov

Historical Perspectives on AAL Toxin TA2 Discovery and Initial Characterization

Following the initial description of Alternaria stem canker disease in 1975, research focused on identifying the causal agent of the symptoms. apsnet.orgmdpi.com In 1981, the first AAL toxins were isolated from culture filtrates of Alternaria alternata f. sp. lycopersici. nih.gov The initial work led to the chemical characterization of two primary analogues, designated TA and TB. mdpi.com

These compounds were identified as being structurally related to sphinganine and sphinganine-analogue mycotoxins. mdpi.comnih.gov AAL Toxin TA was found to be the most abundant and biologically active form produced by the fungus. nih.govnih.gov Early studies established that AAL Toxin TA could induce necrosis on detached leaves of susceptible tomato cultivars at concentrations as low as 10 ng/mL. mdpi.com The toxin is a low-molecular-weight, cationic molecule that was determined to be chemically distinct from previously reported phytotoxins from Alternaria species. apsnet.org This discovery was pivotal, as it confirmed that a specific chemical produced by the pathogen was the determinant of host specificity in Alternaria stem canker disease.

Interactive Data Table: AAL Toxin Analogs

| Toxin Analog | Relative Toxicity | Notes |

| AAL Toxin TA | High | Most active and highly produced form. mdpi.comnih.gov |

| AAL Toxin TB | High | Structurally an isoform of TA. nih.gov |

| AAL Toxin TC | Lower than TA | Less toxic than TA but more than TD/TE. mdpi.com |

| AAL Toxin TD | Low | Over 100 times less toxic than TA. mdpi.com |

| AAL Toxin TE | Low | Over 100 times less toxic than TA. mdpi.com |

Properties

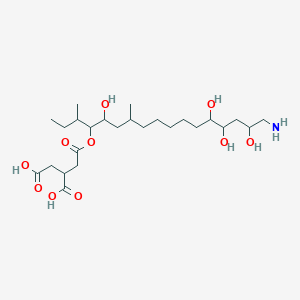

IUPAC Name |

2-[2-(17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO10/c1-4-16(3)24(36-23(33)12-17(25(34)35)11-22(31)32)21(30)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-30H,4-14,26H2,1-3H3,(H,31,32)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFQASYPBACFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Analogous Compounds

Elucidation of AAL Toxin TA2 Regioisomeric Structure

This compound is a hydroxylated, long-chain alkylamine derivative. Its core structure consists of a lipid backbone esterified with a propane-1,2,3-tricarboxylic acid (PTCA) moiety. The molecular formula for this compound is C₂₅H₄₇NO₁₀, and its CAS number is 79367-51-4. srdpharma.comlgcstandards.comguidechem.comchemfaces.com

A key aspect of AAL toxin chemistry is their existence as regioisomers. This means that while the fundamental molecular structure is consistent, the position of esterification of the PTCA side chain can vary. For AAL toxins, this esterification typically occurs at either the C13 or C14 position of the long alkylamine backbone. This compound represents one specific regioisomer within the TA group, with its stereochemistry having been elucidated in detail. lgcstandards.comguidechem.comiastate.edufrontiersin.org

Comparative Structural Analysis with Other AAL Toxin Isoforms (TA1, TB1, TB2, TC, TD, TE)

The Alternaria alternata f. sp. lycopersici fungus produces a family of related AAL toxins, which are often categorized into five main pairs: TA, TB, TC, TD, and TE. These isoforms share a common structural backbone but differ in specific functional group modifications, primarily hydroxylation and acetylation.

TA and TB: TA and TB are considered structural isoforms. TB is distinguished from TA by the absence of a hydroxyl group at the C5 position of its backbone. nih.govup.ac.zachemfaces.com Both TA and TB are recognized for their high toxicity. iastate.edumdpi.com

TC: TC is structurally similar to TA but lacks hydroxyl groups at both the C4 and C5 positions. This modification leads to a reduction in its toxicity compared to TA. mdpi.comunb.br

TD and TE: TD and TE are derived from TB and TC, respectively, through acetylation. These acetylated forms exhibit significantly lower, or essentially inactive, phytotoxicity. iastate.edumdpi.com

Furthermore, each of these toxin types (TA, TB, TC, TD, TE) can exist as two regioisomers, differing in the attachment point (C13 or C14) of the PTCA ester. For example, TA1 and TA2 are regioisomers of the TA toxin. frontiersin.orgunb.br

Table 1: Comparison of AAL Toxin Isoforms and Regioisomers

| Toxin Type | Key Structural Differences from TA | Relative Toxicity | Notes |

| TA | Baseline | High | Highly toxic; exists as regioisomers (e.g., TA1, TA2) differing in PTCA esterification site. |

| TB | Lacks hydroxyl group at C5 | High | Similar to TA but with a hydroxyl group modification. |

| TC | Lacks hydroxyl groups at C4 and C5 | Lower than TA | Less active than TA and TB. |

| TD | Acetylated form of TB | Very Low/Inactive | Acetylation significantly reduces activity. |

| TE | Acetylated form of TC | Very Low/Inactive | Acetylation significantly reduces activity. |

Structural Homology and Divergence with Fumonisin Mycotoxins

AAL toxins share significant structural homology with fumonisin mycotoxins, which are produced by fungi of the Fusarium genus. Both classes are recognized as Sphinganine-Analog Mycotoxins (SAMs) due to their structural resemblance to sphingosine, a fundamental component of sphingolipids. nih.govfrontiersin.orgmdpi.com Their commonality lies in their sphingoid base-like amino alcohol backbone. researchgate.net

The principal structural divergence between AAL toxins and fumonisins is the number of propane-1,2,3-tricarboxylic acid (PTCA) side chains. AAL toxins characteristically possess a single PTCA moiety, whereas fumonisins typically feature two PTCA side chains esterified to their backbones. nih.govfrontiersin.orgmdpi.comapsnet.org

Table 2: Structural Comparison: AAL Toxin vs. Fumonisin

| Feature | AAL Toxin | Fumonisin |

| Class | Sphinganine-Analog Mycotoxin (SAM) | Sphinganine-Analog Mycotoxin (SAM) |

| Backbone | Sphingoid base-like amino alcohol | Sphingoid base-like amino alcohol |

| PTCA Side Chains | One | Two (typically) |

| Production Source | Alternaria alternata f. sp. lycopersici | Fusarium species (e.g., F. moniliforme) |

Shared Stereogenic Centers and Alkyl Chain Variations in Structural Backbones

Both AAL toxins and fumonisins are characterized by complex molecular architectures that include multiple stereogenic centers. These chiral centers are critical in defining the precise three-dimensional conformation of the molecules, which in turn dictates their interaction with biological targets. lgcstandards.comguidechem.comiastate.edu The long alkyl chain forming the core of these molecules exhibits variations in hydroxylation and methylation patterns. For instance, while B-series fumonisins are identified as 1-deoxy-sphingoid bases, AAL toxins and C-series fumonisins lack a 1-hydroxymethyl group. researchgate.net The specific stereochemical configurations at these centers are vital for their biological efficacy. up.ac.za

Modification and Derivatization Studies Impacting Biological Activity

Research into the structure-activity relationships of AAL toxins has revealed that specific structural modifications can profoundly alter their biological effects, particularly their toxicity.

Hydroxylation: Alterations in hydroxyl group presence significantly impact toxicity. For example, the reduction in hydroxyl groups from TA to TC (loss at C4 and C5) leads to a marked decrease in toxicity. iastate.edumdpi.comunb.br

Acetylation: The acetylation of AAL toxin structures, such as the conversion of TB to TD and TC to TE, results in derivatives that are largely inactive in phytotoxicity assays. iastate.edumdpi.com Similarly, peracetylated forms of AAL toxins and fumonisin B1 have demonstrated biological inactivity. nih.gov

Amine Group Modification: Acetylation of the amine group within the AAL toxin structure renders the molecule inactive. nih.gov

Hydrolysis Products: Studies have shown that the hydrolysis product of AAL toxin, known as phentolamine, retains toxicity towards susceptible tomato lines, a characteristic not shared by the corresponding fumonisin hydrolysis product. nih.gov

These findings underscore the sensitivity of AAL toxin activity to subtle changes in molecular structure, highlighting the importance of specific functional groups and stereochemistry for their potent biological effects.

List of Compounds Mentioned:

this compound

AAL Toxin TA1

AAL Toxin TB1

AAL Toxin TB2

AAL Toxin TC

AAL Toxin TD

AAL Toxin TE

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Fumonisin B3 (FB3)

Fumonisin B4 (FB4)

Fumonisin A1 (FA1)

Fumonisin A2 (FA2)

Sphingosine

Phentolamine

Biosynthesis of Aal Toxin Ta2

Fungal Production Systems and Isolation for Research Purposes

AAL toxin TA2 is naturally produced by the tomato pathotype of the fungus Alternaria alternata. researchgate.net For research purposes, the toxin is typically obtained by cultivating the fungus in liquid cultures. researchgate.net Various fungal isolates are capable of producing a range of pigments and secondary metabolites, including toxins. ekb.eg The isolation and purification of this compound from these cultures involve extraction and chromatographic techniques to obtain the compound for structural and biological studies. google.com

Fungal strains that produce AAL toxins can be isolated from various plant sources. uobaghdad.edu.iq Once a potent toxin-producing strain is identified, it is cultured on suitable media to encourage toxin production. The culture broth is then harvested, and the toxin is extracted using organic solvents. Further purification is often achieved through methods like high-performance liquid chromatography (HPLC), which separates the different AAL toxin analogs. google.com

Proposed Biosynthetic Pathway Based on Homology to Fumonisin Biosynthesis

The biosynthetic pathway for AAL toxins is proposed to be very similar to that of fumonisins due to the structural and functional similarities between these two groups of mycotoxins. researchgate.netoup.com Both AAL toxins and fumonisins are classified as sphinganine-analogue mycotoxins (SAMs) because their structures resemble sphinganine (B43673), a precursor of sphingolipids. oup.com

The biosynthesis begins with the formation of a long-chain aminopentol (B8107646) backbone, which is then modified by other enzymes. oup.com This core structure is synthesized by a polyketide synthase (PKS). oup.com The homology between the AAL toxin and fumonisin biosynthetic pathways is supported by genetic complementation experiments. For instance, the PKS gene from the AAL toxin pathway (ALT1) can restore fumonisin production in a Fusarium verticillioides mutant lacking its own PKS gene (FUM1). researchgate.net

The key enzyme in the biosynthesis of the AAL toxin backbone is a type I polyketide synthase (PKS), encoded by the ALT1 gene. mdpi.comnih.gov This multifunctional enzyme is responsible for assembling the polyketide chain that forms the carbon skeleton of the toxin. nih.gov The ALT1 gene contains several domains, including a β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), β-ketoacyl reductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP) domain. mdpi.comnih.gov

The PKS enzyme catalyzes the iterative condensation of small carboxylic acid units to build the polyketide chain. The methyltransferase domain within the PKS is responsible for adding methyl groups at specific positions on the growing chain. nih.gov While the ALT1 PKS from A. alternata and the FUM1 PKS from F. verticillioides have similar functions, they produce polyketide chains of different lengths and with different methylation patterns, which accounts for the structural differences between AAL toxins and fumonisins. nih.gov

Following the synthesis of the polyketide backbone by the PKS, a series of enzymatic modifications occur to produce the final this compound molecule. mdpi.com These steps are catalyzed by enzymes encoded by other genes within the AAL toxin biosynthetic gene cluster. mdpi.com While the exact sequence of all enzymatic reactions is still under investigation, it is proposed to involve several key transformations based on homology to the fumonisin pathway. researchgate.net

After the polyketide chain is formed, an amino group is added, likely by an aminotransferase. mdpi.comnih.gov This is followed by a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases to add hydroxyl groups at specific positions along the carbon chain. mdpi.comnih.gov Finally, tricarboxylic acid moieties are attached to the aminopentol backbone. oup.com The accumulation of ethanolamine (B43304) (EA) and phosphoethanolamine (PEA) in susceptible tomato tissues treated with AAL toxins suggests these may be intermediary metabolites in the biosynthetic or related metabolic pathways. nih.govfrontiersin.org

Genetic Loci and Gene Clusters Associated with AAL Toxin Biosynthesis

The genes responsible for AAL toxin biosynthesis are organized in a gene cluster, a common feature for secondary metabolite production in fungi. researchgate.netcore.ac.uk This cluster, referred to as the ALT gene cluster, is located on a small, conditionally dispensable chromosome of approximately 1.0 Mb in the tomato pathotype of A. alternata. mdpi.comnih.gov

The ALT cluster spans a genomic region of about 120 kb and contains at least 13 genes. mdpi.comnih.gov In addition to the PKS gene ALT1, the cluster includes genes encoding a cytochrome P450 monooxygenase (ALT2), an aminotransferase (ALT3), a short-chain dehydrogenase/reductase (ALT6), and a putative transcription factor (ALT13). mdpi.comnih.gov The presence of these genes in a single cluster ensures their coordinated expression and the efficient production of the toxin. researchgate.net

Table 1: Genes in the AAL Toxin Biosynthetic Cluster

| Gene | Proposed Function | Reference |

| ALT1 | Type I Polyketide Synthase (PKS) | mdpi.comnih.gov |

| ALT2 | Cytochrome P450 Monooxygenase | mdpi.comnih.gov |

| ALT3 | Aminotransferase | mdpi.comnih.gov |

| ALT6 | Short-chain Dehydrogenase/Reductase | mdpi.comnih.gov |

| ALT13 | Zn(II)2Cys6 Transcription Factor | mdpi.comnih.gov |

Investigating Regulatory Mechanisms of AAL Toxin Biosynthesis

The biosynthesis of AAL toxins is a tightly regulated process influenced by various factors. The presence of a putative transcription factor gene, ALT13, within the ALT gene cluster suggests that AAL toxin production is subject to pathway-specific regulation. mdpi.comnih.gov This type of regulation, where a dedicated transcription factor controls the expression of the other genes in the cluster, is a common mechanism for controlling mycotoxin biosynthesis in fungi. mdpi.com

Transcription factors containing a Zn(II)2Cys6 binuclear cluster DNA-binding domain, like the one predicted for ALT13, are known to regulate a wide range of metabolic processes in fungi, including secondary metabolism. nih.gov While the specific regulatory role of ALT13 in AAL toxin biosynthesis is yet to be fully characterized, it is hypothesized to act as a positive regulator, activating the expression of the other ALT genes in response to specific environmental or developmental cues. The study of such regulatory mechanisms is crucial for understanding the conditions under which AAL toxin is produced and for developing strategies to control its contamination in agricultural products.

Molecular Mechanism of Action in Plant Systems

Core Mechanism: Interference with Sphingolipid Metabolism

The primary target of AAL Toxin TA2 is the sphingolipid biosynthetic pathway, a critical process for the synthesis of essential membrane components and signaling molecules in plants. nih.govsemanticscholar.orgiastate.edu The toxin's structural similarity to sphinganine (B43673) allows it to act as a potent and specific inhibitor of a key enzyme in this pathway. nih.govsemanticscholar.org

Specific Inhibition of Ceramide Synthase Activity (EC 2.3.1.24)

This compound specifically inhibits the enzyme ceramide synthase (sphinganine N-acyltransferase), which carries the EC number 2.3.1.24. nih.govfrontiersin.orgethernet.edu.et This enzyme is responsible for the acylation of sphingoid bases like sphinganine to form ceramides (B1148491), which are central molecules in the synthesis of more complex sphingolipids. nih.govnih.gov By blocking ceramide synthase, this compound effectively halts the production of ceramides and downstream sphingolipids. nih.govfrontiersin.org This inhibition has been demonstrated in various plant systems, including susceptible tomato varieties. nih.govresearchgate.net

Consequential Accumulation of Sphinganine Analogs

A direct consequence of the inhibition of ceramide synthase is the accumulation of its substrates, namely long-chain sphingoid bases such as sphinganine and phytosphingosine (B30862). nih.govsemanticscholar.orgresearchgate.net In susceptible tomato tissues treated with AAL toxin, a significant buildup of these sphinganine analogs is observed. nih.goviastate.edu This accumulation is a key trigger for the subsequent cellular responses that lead to cell death. semanticscholar.orgresearchgate.net

Induction of Programmed Cell Death (PCD) in Susceptible Plant Tissues

The disruption of sphingolipid metabolism by this compound is not merely a metabolic inconvenience; it actively initiates a genetically controlled process of cell suicide known as programmed cell death (PCD). nih.govsemanticscholar.orgfrontiersin.org This process is a hallmark of the toxin's phytotoxicity and is responsible for the characteristic necrotic lesions observed in susceptible plants. nih.govsemanticscholar.org The cell death induced by AAL toxin serves as a model system for studying PCD in plants. semanticscholar.org

Morphological and Biochemical Hallmarks of AAL Toxin-Induced PCD

The PCD triggered by this compound is characterized by a set of distinct morphological and biochemical changes within the affected plant cells, mirroring the apoptotic processes observed in animal cells. nih.govnih.gov

One of the key biochemical markers of AAL toxin-induced PCD is the fragmentation of nuclear DNA. nih.govnih.gov This process results in the cleavage of DNA into fragments of specific sizes, which, when separated by gel electrophoresis, form a characteristic "ladder" pattern. nih.govnih.gov This DNA laddering is a definitive indicator of PCD and has been observed in tomato protoplasts and leaflets treated with the toxin. nih.govnih.gov

| Finding | Organism/System | Key Observation | Reference(s) |

| Inhibition of Ceramide Synthase | Tomato (Solanum lycopersicum) | This compound competitively inhibits ceramide synthase, leading to a disruption in sphingolipid biosynthesis. | nih.govresearchgate.net |

| Accumulation of Sphinganine | Tomato (Solanum lycopersicum) | Treatment with AAL toxin leads to a significant increase in the levels of free sphinganine and phytosphingosine. | nih.govresearchgate.net |

| DNA Laddering | Tomato (Solanum lycopersicum) Protoplasts and Leaflets | AAL toxin treatment induces the formation of DNA ladders, a hallmark of programmed cell death. | nih.govnih.gov |

| Chromatin Condensation | Tobacco (Nicotiana tabacum) BY-2 Cells, Tomato (Solanum lycopersicum) | Cells treated with Alternaria alternata metabolic products or AAL toxin show condensed chromatin. | nih.govnih.gov |

| Cell Shrinkage | Tobacco (Nicotiana tabacum) BY-2 Cells | Cytoplasm shrinkage is observed in cells undergoing PCD induced by metabolic products of Alternaria alternata. | nih.gov |

Detection of TUNEL-Positive Cells and Apoptotic-like Body Formation

The exposure of susceptible plant cells to this compound initiates a cascade of events characteristic of programmed cell death (PCD), a genetically controlled process of cellular suicide. One of the hallmark features of this process is the fragmentation of nuclear DNA, a phenomenon detectable through the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Studies have consistently demonstrated that treatment with AAL toxins leads to the appearance of TUNEL-positive cells in susceptible plant tissues, indicating the presence of DNA strand breaks. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Concurrent with DNA fragmentation, morphological changes reminiscent of apoptosis in animal cells are observed. These include chromatin condensation, cell shrinkage, and the formation of apoptotic-like bodies. nih.govcore.ac.uknih.gov These bodies are membrane-bound vesicles containing fragments of the dying cell, such as condensed cytoplasm and nuclear material. core.ac.uk The formation of these structures, along with the detection of TUNEL-positive nuclei, provides strong evidence that this compound induces a form of PCD in plants that shares key morphological and biochemical features with animal apoptosis. nih.govnih.gov The intensity of DNA laddering, another indicator of apoptosis-like PCD, has been shown to be enhanced by the presence of calcium ions (Ca2+). nih.govnih.gov

Signaling Pathways Orchestrating AAL Toxin-Induced PCD Cascade

The induction of programmed cell death by this compound is not a direct cytotoxic effect but rather the result of the activation of complex intracellular signaling pathways. These pathways involve a sophisticated interplay of plant hormones, second messengers, and protein kinases that ultimately converge to execute the cell death program.

The plant hormones ethylene (B1197577) and jasmonic acid (JA) are key players in mediating the plant's response to AAL toxins. nih.govsemanticscholar.org Research indicates that both ethylene and JA signaling pathways are required for and positively regulate AAL toxin-induced PCD. nih.govnih.govsemanticscholar.orgresearchgate.net Studies using tomato mutants have shown that deficiencies in JA biosynthesis or insensitivity to JA reduce the extent of cell death caused by the toxin. nih.govsemanticscholar.orgnih.gov Similarly, inhibitors of ethylene biosynthesis or perception significantly suppress the necrotic lesions induced by AAL toxin. semanticscholar.orgescholarship.org

Further investigation into the relationship between these two pathways has revealed that the JA pathway, dependent on the JAI1 receptor, acts upstream of ethylene biosynthesis in the signaling cascade triggered by the AAL toxin. semanticscholar.orgresearchgate.net This suggests a hierarchical signaling model where AAL toxin disrupts sphingolipid metabolism, leading to the activation of the JA pathway, which in turn promotes ethylene production, culminating in PCD. frontiersin.orgsemanticscholar.org The interaction is not entirely linear, as evidence also suggests they can promote cell death independently. semanticscholar.orgresearchgate.net

Calcium ions (Ca2+) act as a crucial second messenger in the AAL toxin-induced cell death pathway. nih.gov An increase in cytosolic Ca2+ concentration is an early event following toxin perception. nih.govfrontiersin.org This Ca2+ influx is believed to be a critical signal that activates downstream components of the PCD pathway. frontiersin.orgmdpi.com For instance, the enhancement of DNA laddering by Ca2+ suggests its role in activating nucleases responsible for DNA degradation. nih.govnih.gov

Mitogen-activated protein kinase (MAPK) cascades are also integral to the signaling network. nih.gov These cascades, typically consisting of a three-tiered system of kinases, are activated in response to various stresses, including pathogen-derived toxins. nih.gov In the context of AAL toxin exposure, MAPK signaling is required for the induction of PCD. nih.gov There is significant crosstalk between Ca2+ signaling and MAPK pathways. Calcium-dependent protein kinases (CDPKs) can be activated by the Ca2+ influx and, in turn, can influence MAPK activity, creating a complex regulatory network that fine-tunes the cell death response. mdpi.commdpi.comembopress.org

The accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and nitric oxide (NO) is another critical component of the AAL toxin-induced PCD cascade. nih.govfrontiersin.orgnih.gov These molecules are potent signaling agents in plants, often associated with stress responses and cell death. frontiersin.orgfrontiersin.org Following treatment with AAL toxin, an oxidative burst leads to a rapid increase in intracellular ROS levels. frontiersin.orgnih.gov

Both ROS and NO are thought to act as signaling molecules that propagate the cell death signal. nih.govfrontiersin.org They can trigger cell death either independently or in a synergistic manner. frontiersin.org The production of ROS can be influenced by other signaling components; for example, the jasmonate pathway has been shown to enhance AAL toxin-induced PCD through the potentiation of ROS production. nih.gov Similarly, NO has been implicated in activating MAPK pathways during plant defense responses. nih.gov This intricate network of interactions between ROS, NO, and other signaling pathways ensures a robust and controlled execution of the cell death program in response to this compound. frontiersin.orgnih.gov

Disruption of Cellular Cycle Progression in Response to this compound

This compound-mediated programmed cell death is intrinsically linked to the disruption of the plant cell cycle. nih.govfrontiersin.orgmdpi.com The toxin's primary mode of action, the inhibition of ceramide synthase, leads to an imbalance in sphingolipid metabolism. nih.govcore.ac.uk This disruption in lipid biosynthesis appears to interfere with the normal progression of the cell cycle, ultimately triggering PCD. frontiersin.orgfrontiersin.org While the precise mechanisms are still under investigation, it is clear that the cellular machinery that controls cell division and proliferation is a target of the toxin's effects. The observation that AAL toxin-induced PCD involves ceramide signaling and cell cycle disruption highlights the complex interplay between metabolic pathways and the fundamental processes of cell life and death. nih.govfrontiersin.org

Identification of Subcellular Targets and Organelle Interactions

The primary subcellular target of this compound is the endoplasmic reticulum (ER), where the key enzyme of sphingolipid biosynthesis, sphinganine N-acyltransferase (ceramide synthase), is located. nih.govfrontiersin.orgnih.gov By inhibiting this enzyme, the toxin disrupts the synthesis of essential ceramides and other complex sphingolipids. nih.govcore.ac.uk

Investigation of Mitochondrial Effects and Ambiguity in Precise Target Localization

Research indicates that mitochondria are key organelles affected by AAL toxins. mdpi.comfrontiersin.org The toxin's action is thought to disrupt mitochondrial function, contributing significantly to the observed cytotoxicity. However, while mitochondria and the endoplasmic reticulum are considered primary targets for AAL-toxin, the precise molecular target site remains a subject of investigation and is described as uncertain or doubtful. mdpi.comfrontiersin.orgnih.gov This ambiguity suggests a complex interaction rather than a single, easily identifiable binding site. AAL-toxin is structurally analogous to sphinganine and is a potent inhibitor of the enzyme ceramide synthase, which is located in the endoplasmic reticulum. nih.gov This inhibition disrupts sphingolipid biosynthesis, a pathway crucial for the integrity of various cellular membranes, including those of the mitochondria. nih.gov The accumulation of sphinganine analog mycotoxins (SAMs) like AAL toxin is believed to trigger downstream events that compromise mitochondrial integrity and function, playing a role in the induction of programmed cell death. frontiersin.org

Assessment of Plasma Membrane Dysfunction

One of the most immediate and discernible effects of AAL toxin exposure in susceptible plants is the rapid dysfunction of the plasma membrane. nih.gov Ultrastructural analysis shows that an early symptom of toxicity is the distraction and invagination of the plasma membrane. nih.govapsnet.org This structural damage leads to a swift loss of cellular integrity, characterized by a rapid leakage of electrolytes from the affected cells. nih.gov This effect on the plasma membrane appears to be a primary event in the toxin's mode of action. apsnet.org The disruption of sphingolipid metabolism is a key contributor to this membrane dysfunction. nih.gov Since sphingolipids are essential components of cellular membranes, interference with their synthesis compromises membrane stability and function, leading to the observed leakage and eventual cell collapse. nih.govmdpi.com

Table 1: Summary of this compound Effects on Plant Cellular Components

| Cellular Component | Observed Effect | Key Findings | Citation |

|---|---|---|---|

| Mitochondria | Functional disruption | Considered a primary target, but the precise localization of the toxin's action is ambiguous. | mdpi.comfrontiersin.orgnih.gov |

| Plasma Membrane | Structural damage, increased permeability | Rapid electrolyte leakage and invagination; considered an initial site of action. | nih.govapsnet.org |

| Sphingolipid Metabolism | Inhibition of ceramide synthase | Accumulation of free sphingoid bases triggers downstream cell death pathways. | nih.govnih.gov |

| Vacuolar Processing Enzyme (VPE) | Activation | VPE is a key mediator in the execution of toxin-induced programmed cell death. | frontiersin.orgnih.gov |

Role of Vacuolar Processing Enzyme (VPE) in Toxin-Mediated Cell Death

The process of programmed cell death induced by AAL toxin is not merely a passive collapse but an active cellular process mediated by specific enzymes. The vacuolar processing enzyme (VPE), a cysteine proteinase, has been identified as a crucial component in this pathway. frontiersin.orgnih.gov VPEs are known to have caspase-1-like activity, a key feature of enzymes that execute PCD in animals. frontiersin.orgnih.gov

Research has demonstrated that AAL-toxin-induced cell death can be suppressed by inhibitors of caspases, such as the baculovirus protein p35, which is also an inhibitor of VPE activity. frontiersin.org This finding strongly suggests that VPE activity is necessary for the toxin to exert its full lethal effect. frontiersin.org Further evidence comes from studies using gene-silencing techniques. In plants where VPE expression was silenced, the cell death induced by AAL-toxin was significantly compromised. nih.gov This confirms that VPE is not just associated with but is actively involved in the execution of the cell death program triggered by the toxin. nih.gov The enzyme is believed to contribute to the collapse of the vacuole, a critical step in plant PCD that releases hydrolytic enzymes into the cytoplasm, leading to the complete degradation of the cell. mdpi.com

Table 2: Relative Toxicity of AAL Toxin Congeners

| Toxin Congener | Relative Toxicity Compared to TA | Key Structural Difference from TA | Citation |

|---|---|---|---|

| AAL Toxin TA | Reference (Highly Toxic) | Contains hydroxyl groups at C4 and C5. | unb.br |

| AAL Toxin TB | Highly Toxic | Lacks a hydroxyl group at C5. | unb.br |

| AAL Toxin TC | Lower than TA, higher than TD/TE | Lacks hydroxyl groups at C4 and C5. | unb.brmdpi.com |

| AAL Toxin TD | Over 100 times lower than TA | N-acetylated form of TB. | unb.brmdpi.com |

| AAL Toxin TE | Over 100 times lower than TA | N-acetylated form of TC. | unb.br |

Genetic Determinants of Plant Resistance and Susceptibility

The Asc Locus and its Regulation of AAL Toxin Sensitivity in Tomato

The key genetic determinant of resistance to AAL toxins in tomato (Lycopersicon esculentum) is the Alternaria stem canker (Asc) locus. nih.govrug.nl This locus controls the plant's sensitivity to the toxin and, consequently, its susceptibility to the disease. rug.nlcore.ac.uk Resistance and susceptibility are inherited in a single codominant fashion, with heterozygous plants (Asc/asc) exhibiting an intermediate level of sensitivity to the toxin compared to homozygous resistant (Asc/Asc) and susceptible (asc/asc) plants. nih.gov The Asc locus is located on chromosome 3L. core.ac.uknih.gov

The differential response of tomato genotypes to AAL toxin is starkly evident at both the whole-plant and cellular levels. Susceptible tomato plants with the asc/asc genotype develop necrotic lesions and can be killed by the fungus, which secretes the AAL toxin to induce programmed cell death (PCD) in host cells. rug.nlcore.ac.uk When treated with purified AAL toxin, detached leaflets from asc/asc plants exhibit extensive, concentration-dependent cell death, characterized by interveinal necrosis and loss of turgor. nih.govnih.gov This PCD is a key pathogenic strategy for the necrotrophic fungus. core.ac.uk

In contrast, tomato plants carrying the dominant Asc allele (Asc/Asc) are resistant to the pathogen and insensitive to the AAL toxin. rug.nl Leaflets from Asc/Asc plants show no signs of necrosis or cell death even when treated with high concentrations of the toxin. nih.govcore.ac.uk This insensitivity directly correlates with the plant's ability to thwart the fungus's primary mode of attack. core.ac.uk

At the cellular level, the presence of the Asc-1 gene allows the plant to counteract the toxin-induced blockage of sphingolipid synthesis. core.ac.uk In asc/asc genotypes, AAL toxin treatment leads to a decrease in sphingolipid levels and an accumulation of their precursors, dihydrosphingosine and phytosphingosine (B30862). rug.nlnih.gov Conversely, in Asc/Asc genotypes, while precursor levels may still rise, the plant maintains its ability to synthesize sphingolipids, and in some cases, produces novel sphingolipid species in response to the toxin. rug.nlcore.ac.uk This sustained sphingolipid metabolism is critical for preventing the onset of PCD. core.ac.uk

Table 1: Phenotypic and Cellular Responses to AAL Toxin TA2 in Tomato Genotypes

| Genotype | Phenotypic Response to Toxin | Cellular Response to Toxin | Sphingolipid Metabolism |

|---|---|---|---|

| asc/asc (Susceptible) | Severe necrosis, programmed cell death (PCD) nih.govrug.nlcore.ac.uk | Disruption of plasma membrane, cellular collapse rmit.edu.vn | Inhibition of ceramide synthase, accumulation of sphingoid base precursors, decreased complex sphingolipids rug.nlcore.ac.uknih.gov |

| Asc/Asc (Resistant) | No necrosis, insensitive to toxin nih.govrug.nlcore.ac.uk | Maintained cellular integrity core.ac.uk | Continued sphingolipid synthesis, maintenance of sphingolipid homeostasis core.ac.uknih.govrug.nl |

| Asc/asc (Intermediate Resistance) | Intermediate sensitivity to toxin nih.gov | Partial resistance to toxin-induced cell death | Intermediate disruption of sphingolipid metabolism |

The molecular cloning and characterization of the gene at the Asc locus, designated Asc-1, revealed that it is a homolog of the yeast longevity assurance gene LAG1. core.ac.uk LAG1 and its homolog LAC1 in Saccharomyces cerevisiae are essential components of ceramide synthase, the enzyme inhibited by AAL toxins. core.ac.uk This homology strongly suggests that Asc-1 is directly involved in sphingolipid biosynthesis in plants. core.ac.uk

Functional complementation studies have confirmed this role. When the tomato Asc-1 gene was expressed in a yeast mutant lacking both LAG1 and LAC1 (lag1Δlac1Δ), it successfully restored the wild-type phenotype, indicating that Asc-1 functions analogously to its yeast counterparts. rug.nlcore.ac.uk The Asc-1 protein, like other members of the LAG1 family, is an integral membrane protein with multiple transmembrane domains and a highly conserved "Lag1p motif". core.ac.uk The susceptible allele, asc-1, contains mutations, such as a two-base-pair deletion, that result in a frameshift and likely a non-functional or absent protein. rug.nl This loss of function prevents the plant from overcoming the toxin's inhibition of ceramide synthase. core.ac.uk

Elucidation of Molecular Mechanisms Conferring Resistance Beyond Direct Enzyme Inhibition

While the primary mechanism of AAL toxin action is the inhibition of ceramide synthase, the resistance conferred by Asc-1 is more complex than simple toxin detoxification or altered target enzyme affinity. pnas.org The presence of a functional Asc-1 gene allows the plant to manage the cellular consequences of this inhibition, primarily by maintaining the balance of critical sphingolipid molecules. core.ac.ukrug.nl

Sphingolipids are not just structural components of membranes; they are also key signaling molecules involved in regulating cellular processes, including programmed cell death. nih.gov Resistance to the AAL toxin in Asc/Asc tomatoes is linked to the ability to maintain sphingolipid homeostasis. rug.nl When challenged with the toxin, resistant plants can continue to incorporate long-chain bases into sphingolipids, effectively bypassing the enzymatic block that leads to cell death in susceptible plants. core.ac.uk

Research suggests that the accumulation of sphingoid base precursors (sphinganine and phytosphingosine), rather than the depletion of complex ceramides (B1148491) alone, may be the trigger for PCD. nih.govresearchgate.net However, experiments have also shown that the application of exogenous ceramides can rescue sensitive tomato leaves from AAL toxin-induced apoptosis, suggesting that ceramide depletion is a critical factor in toxicity. nih.govpnas.org Therefore, the Asc-1 gene product likely plays a crucial role in a salvage or alternative synthesis pathway that prevents both the toxic accumulation of precursors and the critical depletion of essential ceramides, thereby maintaining cellular viability. core.ac.ukpnas.org

Advanced Genetic Strategies for Resistance Gene Elucidation

The isolation and characterization of the Asc-1 gene were facilitated by advanced molecular genetics techniques, which were essential for navigating the tomato genome to pinpoint the specific locus responsible for resistance.

To isolate the Asc gene, researchers employed strategies including transposon tagging and positional cloning. rug.nl Transposon tagging involves using a mobile genetic element, or transposon, to create insertion mutations. If the transposon inserts into the gene of interest (in this case, Asc-1), it disrupts its function, leading to a change in phenotype (from resistant to susceptible). rug.nlnih.gov The known sequence of the transposon can then be used as a "tag" to clone the flanking genomic DNA, thereby identifying the gene. nih.govnih.gov Efforts were made to use the maize Activator (Ac) transposable element for this purpose in tomato. rug.nlnih.gov

Positional cloning, another powerful technique, involves identifying molecular markers, such as Restriction Fragment Length Polymorphisms (RFLPs), that are genetically linked to the gene of interest. rug.nl By progressively finding markers closer and closer to the gene on the chromosome, researchers can narrow down the physical location of the gene and eventually isolate it from a genomic library, such as one constructed with Yeast Artificial Chromosomes (YACs). rug.nlcore.ac.uk These combined approaches were instrumental in the ultimate identification and molecular characterization of the Asc-1 gene, providing fundamental insights into the genetic basis of AAL toxin resistance. rug.nl

Table 2: Genetic Strategies for Asc-1 Gene Elucidation

| Strategy | Principle | Application to Asc-1 | Outcome |

|---|---|---|---|

| Transposon Tagging | Use of a mobile DNA element (transposon) to create an insertion mutation in a target gene, allowing the gene to be identified and cloned. nih.govnih.gov | Strategies were applied using elements like the maize Ac transposon to induce mutations in the Asc locus for identification. rug.nlnih.gov | Contributed to the molecular toolkit for gene isolation in tomato, aiding in the eventual characterization of the Asc locus. rug.nl |

| Positional Cloning | Identifying a gene based on its location on a chromosome, using linked molecular markers (e.g., RFLPs) to narrow down the search area. rug.nlcore.ac.uk | RFLP markers were identified in proximity to the Asc locus, which were then used to screen genomic libraries (YACs) to find DNA fragments containing the gene. rug.nl | Successfully narrowed the genomic region containing the Asc-1 gene, leading to its isolation and sequencing. rug.nl |

Ecological and Plant Pathological Implications

Characterization of Host Range and Differential Phytotoxicity Across Plant Species

AAL Toxin TA2 exhibits a distinct pattern of phytotoxicity, affecting certain plant species while leaving others unharmed. This differential susceptibility is a key aspect of its ecological impact and potential as a natural herbicide. biocrick.comchemfaces.com

Identification of Susceptible Plant Species: Lycopersicon esculentum, Datura stramonium, Solanum nigrum

Research has identified several plant species that are susceptible to the toxic effects of this compound. Notably, these include:

Lycopersicon esculentum (Tomato): Tomato is a primary host for the fungus Alternaria alternata f. sp. lycopersici, and this compound is a key player in the development of Alternaria stem canker disease in susceptible tomato cultivars. unb.brfrontiersin.orgnih.gov The toxin induces characteristic necrotic lesions on leaves and stems. unb.brfrontiersin.org The sensitivity of tomato plants to the toxin is genetically determined, with susceptible genotypes showing symptoms at significantly lower toxin concentrations than resistant ones. apsnet.org Specifically, tomato genotypes homozygous for the recessive asc allele are highly sensitive. unb.brapsnet.org

Datura stramonium (Jimsonweed): This common weed is also sensitive to this compound. biocrick.comchemfaces.comresearchgate.net Studies have demonstrated that the toxin can cause significant damage to jimsonweed, leading to symptoms like soft rot on leaves. researchgate.net The phytotoxicity of AAL-toxin on jimsonweed has been documented, highlighting its potential for weed control. researchgate.net

Solanum nigrum (Black Nightshade): Black nightshade is another weed species that exhibits sensitivity to this compound. biocrick.comchemfaces.comresearchgate.net Research has shown that even low concentrations of the toxin can elicit a toxic response in this plant. researchgate.netscience.gov

The phytotoxic effects on these susceptible species often manifest as necrosis, chlorosis, and growth inhibition. nih.govsemanticscholar.org

Analysis of Non-Affected Crop Species: Cotton, Maize

In contrast to the susceptible species, several economically important crops have been found to be tolerant to this compound. This includes:

Cotton: Studies have indicated that cotton is not affected by this compound, suggesting a potential for its use as a selective herbicide in cotton fields. biocrick.comchemfaces.com

Maize: Similar to cotton, maize has demonstrated resistance to the phytotoxic effects of this compound. biocrick.comchemfaces.commdpi.com This tolerance is a significant factor in considering the ecological niche of the toxin and its producing fungus.

The differential susceptibility between various plant species is a critical area of study, with implications for both agricultural practices and the understanding of plant-pathogen interactions.

This compound as a Chemical Determinant of Alternaria Stem Canker Disease Pathogenesis

This compound is not merely a byproduct of fungal metabolism; it is a crucial chemical determinant in the pathogenesis of Alternaria stem canker disease in tomatoes. unb.brucanr.edu The toxin is secreted by the fungus Alternaria alternata f. sp. lycopersici during infection and is directly responsible for inducing the necrotic symptoms characteristic of the disease. unb.brsemanticscholar.org

The ability of the fungus to cause disease is intrinsically linked to its production of AAL toxins. ucanr.edu The host specificity of the disease is largely governed by the plant's sensitivity to the toxin, which is controlled by the Asc gene in tomato. unb.br Genotypes with the homozygous recessive asc/asc allele are susceptible to the disease because their cells are sensitive to the toxin. unb.br In essence, the toxin acts as a virulence factor, enabling the fungus to kill host cells and colonize the plant tissue. unb.br

Contribution of this compound to Fungal Pathogenicity and Virulence Mechanisms

The toxin's role in virulence, which refers to the degree of pathogenicity, is also well-established. conicet.gov.arnih.govmdpi.com this compound enhances the fungus's ability to invade host tissues and cause more severe disease symptoms. mdpi.com It achieves this by inducing programmed cell death (PCD) in susceptible plant cells. frontiersin.orgnih.gov This process involves the disruption of sphingolipid metabolism, a fundamental cellular process. frontiersin.orgnih.gov By triggering PCD, the toxin creates a necrotic environment that facilitates fungal growth and proliferation. frontiersin.org

The production of AAL toxins is considered a key evolutionary strategy that allows the fungus to successfully infect and thrive on its specific host. frontiersin.org The genes responsible for AAL-toxin biosynthesis are located on a conditionally dispensable chromosome in the fungus, highlighting their specialized role in pathogenesis. frontiersin.org

Analytical Methodologies for Aal Toxin Ta2 Research

Advanced Extraction and Purification Techniques for AAL Toxin TA2 from Biological Matrices and Cultures

Effective extraction and purification are foundational steps for the reliable analysis of this compound from complex biological matrices, such as fungal cultures and plant tissues. Various techniques have been developed to isolate these toxins, aiming for high recovery and purity.

Initial extraction methods often involve solvent-based approaches. For instance, AAL toxins TA1 and TA2 have been extracted from tomato pulp agar (B569324) cultures using a mixture of acetonitrile (B52724) and water (50:50), acidified with 0.5 M HCl to pH 3, followed by shaking and filtration conicet.gov.ar. Alternatively, chloroform (B151607) extraction has been employed, followed by aqueous washes, evaporation, and dissolution in methanol (B129727) for further analysis conicet.gov.ar.

Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and concentration of AAL toxins. Methods utilizing SPE with C18 adsorbents have been reported for purifying toxins extracted with acetonitrile under acidic conditions mdpi.com. Amberlite XAD-2 resin has also been used for adsorbing toxins from culture filtrates, followed by elution with methanol unb.br. More advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) have been combined with liquid chromatography for the extraction and purification of multiple Alternaria toxins, including those implicitly related to AAL toxins, using acetonitrile under acidic conditions and C18 adsorbent purification mdpi.com. A single-step extraction followed by dilution has also been employed for rapid multi-analyte analysis of Alternaria toxins, including AAL toxins TA1 and TA2, in various food matrices nih.govresearchgate.net.

Table 1: Extraction and Purification Techniques for this compound

| Technique | Matrix/Source | Solvent System | Key Steps | Reference(s) |

| Solvent Extraction | Tomato pulp agar cultures | Acetonitrile–water (50:50), acidified (pH 3) | Shaking, filtration | conicet.gov.ar |

| Solvent Extraction | Culture filtrates | Chloroform | Washing with water, evaporation, dissolution in methanol | conicet.gov.ar |

| Resin Adsorption | Culture filtrates | Methanol (eluent) | Adsorption on XAD-2 resin, elution | unb.br |

| Solvent Extraction/SPE | Various matrices | Acetonitrile (acidic conditions) | Purification with C18 adsorbent | mdpi.com |

| Single-step Extraction | Various food matrices | (Not specified, followed by dilution) | Dilution for direct analysis | nih.govresearchgate.net |

| QuEChERS | Tuberous crops | Acetonitrile (acidic conditions) | C18 adsorbent purification | mdpi.com |

| Solid-Phase Extraction | Ketchup | (Not specified, followed by SPE column) | SPE column purification | cabidigitallibrary.org |

Chromatographic Separation Methods for Isomer Analysis

The AAL toxins, including TA2, exist as mixtures of structural isomers, primarily differing in the position of esterification on the amino polyol backbone unb.br. Chromatographic techniques are essential for separating these isomers, enabling accurate qualitative and quantitative analysis.

Thin Layer Chromatography (TLC) for Initial Separation and Purity Assessment

Thin Layer Chromatography (TLC) has historically played a role in the initial detection and separation of AAL toxins. The toxins were originally identified as two ninhydrin-positive compounds isolated using TLC unb.br. Analytical TLC, employing solvent systems such as ethyl acetate/acetic acid/water (63:1), has been used to evaluate fractions for the presence of individual isomers unb.br. TLC screening on silica (B1680970) gel and reversed-phase C18 plates is often recommended as a preliminary step before more sophisticated HPLC analysis, aiding in the initial assessment of sample complexity and purity nih.gov. TLC remains a valuable tool for rapid qualitative screening and purity checks.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of this compound and its isomers. Due to the lack of a strong UV chromophore in AAL toxins, detection methods often rely on evaporative light-scattering detection (ELSD) or mass spectrometry nih.gov.

An HPLC system coupled with ELSD has been developed for the direct and quantitative detection of AAL toxins. This method demonstrated a linear response in the range of 400-4000 ng of toxin, with a detection limit of approximately 6 ng/µL, and its findings were confirmed by liquid chromatography-mass spectrometry nih.gov.

The resolution of AAL toxin isomers is critical, as they can exhibit different biological activities and toxicities unb.br. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) systems have been developed specifically for this purpose. An isocratic HPLC system was reported to successfully separate the structural isomers of TA and TB within a chromatographic run time of 24 minutes chemfaces.com. While specific details on the stationary phases and mobile phases for TA1/TA2 isomer separation are not always elaborated, the principle of RP-HPLC is well-established for differentiating closely related compounds, including isomers nih.gov. The ability of tandem mass spectrometry to discriminate between isomers further enhances the utility of HPLC-MS/MS in this regard nih.gov.

Table 2: Chromatographic Separation Methods for this compound Isomers

| Technique | Application | Stationary Phase (if specified) | Mobile Phase (if specified) | Detection (if specified) | Key Findings/Performance | Reference(s) |

| Thin Layer Chromatography (TLC) | Initial separation, Purity assessment | Silica gel, C18 RP | Ethyl acetate/acetic acid/water (63:1) | Ninhydrin spray | Detection of ninhydrin-positive compounds; separation of isomers recommended before HPLC unb.brnih.gov. | unb.brnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification, Quantitative/Qualitative analysis | Semi-preparative HPLC system | N/A | N/A | Used for final purification of AAL toxins chemfaces.com. | chemfaces.com |

| HPLC-Evaporative Light-Scattering Detection (HPLC-ELSD) | Direct detection, Quantification | N/A | N/A | ELSD | Linear response: 400-4000 ng; Detection limit: ~6 ng/µL. Confirmed by LC-MS nih.gov. | nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Isomer separation | N/A | Isocratic system | Fluorescence | Separated structural isomers of TA and TB within 24 min chemfaces.com. Crucial for differentiating positional isomers (e.g., C13 vs. C14 esterification) unb.br. | unb.brchemfaces.com |

Mass Spectrometry (MS)-Based Detection and Quantification Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers high sensitivity, selectivity, and specificity, making it indispensable for the detection and quantification of this compound in complex matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methodologies

HPLC-MS/MS has emerged as the predominant technique for the analysis of Alternaria toxins, including AAL toxins TA1 and TA2 nih.govresearchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.netnih.govscielo.brmdpi.comresearchgate.net. These methods typically involve a streamlined sample preparation, such as a single-step extraction followed by dilution or SPE clean-up, enabling rapid analysis. For instance, a rapid HPLC-MS/MS method was developed to quantify nine mycotoxins, including TA1 and TA2, achieving an analysis time of just 12 minutes per sample nih.govresearchgate.net.

Various LC-MS/MS configurations are employed. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is frequently used for identifying host-selective toxins during secondary metabolite screening scielo.br. Methods employing specific columns, such as the Waters XSelect HSS T3, combined with LC-MS/MS have demonstrated good precision and recovery rates for Alternaria toxins mdpi.com. Limits of detection (LODs) as low as 0.1–0.6 ng/mL have been reported for various Alternaria toxins in wine and juices using LC-MS/MS nih.gov. Ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) coupled with QuEChERS extraction has also been utilized, achieving LODs in the range of 0.25–0.70 μg/kg mdpi.com.

The sensitivity and specificity of HPLC-MS/MS, particularly when utilizing Multiple Reaction Monitoring (MRM) mode, are crucial for accurately detecting and quantifying trace levels of analytes like this compound organomation.com. The ability of MS/MS to fragment molecules and monitor specific transitions allows for the confident identification and quantification of target compounds, even in complex sample matrices nih.govorganomation.com.

Table 3: HPLC-MS/MS Methodologies and Performance Metrics for this compound

| Method | Target Analytes (incl. TA2) | Sample Prep | Column (if specified) | MS/MS Mode | Analysis Time | LOD/LOQ (Examples) | Recovery (%) | RSD (%) | Reference(s) |

| HPLC-MS/MS | TA1, TA2, AOH, AME, TeA, ALT, isoALT, TEN, ATX-I | Single-step extraction, dilution | N/A | MRM | 12 min | N/A | N/A | N/A | nih.govresearchgate.net |

| UPLC-MS/MS with QuEChERS | 7 Alternaria toxins (implicitly includes TA2) | Acetonitrile extraction, C18 purification | N/A | MRM | N/A | LOD: 0.25–0.70 μg/kg; LOQ: 0.83–2.31 μg/kg | 83.2–104 | 3.52–7.26 | mdpi.com |

| SPE-LC-MS/MS | 6 Alternaria toxins (implicitly includes TA2) | SPE purification | N/A | N/A | N/A | Detection low limit: 2.0-50.0 µg/kg | 66.5–113.5 | 2.5–9.8 | cabidigitallibrary.org |

| LC-ESI-MS/MS | ACTG, AK-toxins (related to AAL) | Organic extract screening | N/A | ESI-MS/MS | N/A | LODs: 0.1–0.6 ng/mL (for 12 ATs in wine/juices) | N/A | N/A | nih.govscielo.br |

| LC-MS/MS | AOH, AME, TEN | DLLME extraction | N/A | ESI-MS/MS | N/A | LOD: 0.7 ng/g; LOQ: 3.5 ng/g | >80 | ≤ 9 (RSDr) | researchgate.net |

| LC-MS/MS (Waters XSelect HSS T3 column) | Alternaria toxins (implicitly includes TA2) | SPE enrichment/clean-up | Waters XSelect HSS T3 | N/A | N/A | LOQs: 0.19–1.40 µg/kg (in wheat) | 74–112 | < 5.7 (RSDr) | mdpi.com |

Compound List:

AAL Toxin TA1

this compound

AAL Toxin TB1

AAL Toxin TB2

AAL Toxin TC

AAL Toxin TE

AAL Toxin TD

Alternariol (B1665735) (AOH)

Alternariol monomethyl ether (AME)

Tenuazonic acid (TeA)

Allo-tenuazonic acid (allo-TeA)

Valine-tenuazonic acid

Altenuene (ALT)

Iso-altenuene (isoALT)

Altenuisol

Altenusin

Altertoxin I (ATX-I)

Altertoxin II (ATX-II)

Altertoxin III (ATX-III)

Tentoxin (TEN)

Iso-tentoxin (iso-TEN)

Alterperylenol (ALP)

Stemphyltoxin III (STTX-III)

Altenuic acid III (AA-III)

Fumonisin B1 (FB1)

Ochratoxin A (OTA)

Zearalenone (ZEN)

Deoxynivalenol (DON)

HT-2 toxin

T-2 toxin

Neosolaniol

Ergosterol

Ergosterol peroxide

Uridine

Uracil

Inosine

Methyl palmitate

Methyl octadecadienoate

Methyl octadecanoate

Continuous Flow Fast Atom Bombardment (CFFAB) Mass Spectrometry Applications

Continuous Flow Fast Atom Bombardment (CFFAB) mass spectrometry has been utilized for the analysis of AAL toxins, offering a sensitive approach for their detection researchgate.netnih.gov. This technique allows for the direct introduction of samples into the mass spectrometer, facilitating the analysis of less volatile or thermally labile compounds. CFFAB MS has been employed in conjunction with tandem mass spectrometry for the structure elucidation of various toxins and their derivatives up.ac.zanih.gov. Specifically for AAL toxins, CFFAB MS can be used to determine the N-acetyl derivative of the trifluoroacetic acid (TFA) hydrolysis product by comparing fragment ions, such as those at m/z 72 and 126 for AAL researchgate.netnih.gov. This capability aids in confirming the identity and structural integrity of the toxin researchgate.net.

Ionspray Mass Spectrometry (ISM) for Picomole Range Detection

Ionspray Mass Spectrometry (ISM), also known as Electrospray Ionization (ESI) mass spectrometry, is another powerful technique applied to the analysis of AAL toxins, demonstrating sensitivity in the picomole range researchgate.netnih.gov. ISM is particularly effective for analyzing polar and moderately polar compounds, making it suitable for mycotoxins like this compound. Similar to CFFAB MS, ISM can be used to analyze the N-acetyl derivative of the TFA hydrolysis product of AAL by monitoring specific fragment ions (m/z 72 and 126) researchgate.netnih.gov. This method has also been instrumental in confirming the identity of toxins through parent-daughter tandem mass spectrometry researchgate.net. Studies have reported the determination of AAL toxins TA1 and TA2 with a limit of quantification (LOQ) as low as 0.05 μg/g using such advanced mass spectrometry techniques researchgate.net.

Utilization of Stable Isotope Dilution Assays for Enhanced Quantification Accuracy

Stable Isotope Dilution Assays (SIDAs) represent a gold standard for accurate quantification, particularly in complex matrices where matrix effects can interfere with mass spectrometric measurements hpst.cz. In SIDAs, isotopically labeled analogues of the target analyte (e.g., this compound labeled with stable isotopes like ¹³C or ²H) are added to the sample prior to analysis. These labeled internal standards behave identically to the native analyte during sample preparation and ionization, effectively compensating for variations in recovery and matrix effects hpst.cz. This approach significantly enhances the accuracy and precision of quantification. For related Alternaria toxins like alternariol (AOH) and alternariol monomethyl ether (AME), SIDAs have demonstrated high recovery rates (around 100%) and excellent precision, with coefficients of variation (CV) typically between 2-4% researchgate.net. Similarly, for other mycotoxins, relative standard deviations (RSD) in the range of 4-11% have been reported using SIDA coupled with UHPLC-MS/MS hpst.cz. These metrics underscore the reliability of SIDAs for precise this compound quantification.

Table 1: Mass Spectrometry Techniques for this compound

| Technique | Sensitivity | Key Applications | Reference Ions (AAL Derivative) |

| CFFAB MS | Picomole range | Analysis, Structure Elucidation | m/z 72, 126 (N-acetyl TFA hydrolysis product) |

| ISM | Picomole range | Analysis, Detection | m/z 72, 126 (N-acetyl TFA hydrolysis product) |

Other Advanced Analytical Techniques for AAL Toxin Detection and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the analysis of volatile and semi-volatile compounds. However, their application to mycotoxins, including this compound, is often limited due to the polar and non-volatile nature of these compounds, which typically necessitates derivatization to enhance their volatility and thermal stability for GC analysis mdpi.com. While GC and GC-MS are standard for many pesticide analyses, their direct use for mycotoxins like this compound is less common compared to liquid chromatography-based methods mdpi.com. Nevertheless, advancements in derivatization techniques could potentially expand the utility of GC-MS for specific AAL toxin analyses in the future.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, cost-effective, and high-throughput method for the screening and detection of AAL toxins in various samples researchgate.net. The development of ELISA for AAL toxins typically involves generating specific antibodies, often polyclonal antibodies raised against protein conjugates of AAL compound TA researchgate.net. These assays can achieve high sensitivity, detecting AAL toxins in the parts-per-billion (ppb) to low parts-per-million (ppm) range researchgate.net. A key advantage of well-developed ELISAs is their specificity, with studies reporting no cross-reactivity with structurally related compounds such as sphinganine (B43673) or fumonisin B1 researchgate.net. While specific ELISA development for TA2 might vary, the general principles and demonstrated specificity for related AAL toxins highlight its potential as a valuable screening tool researchgate.netresearchgate.net.

Table 2: Stable Isotope Dilution Assay (SIDA) Performance Metrics

| Metric | Typical Value (AOH/AME Example) | Typical Value (General Mycotoxins) | Reference |

| Recovery | ~100% | N/A | researchgate.net |

| Precision (CV) | 2-4% | 4-11% | researchgate.net, hpst.cz |

| LOD (Example) | 0.03 µg/kg (AOH) | N/A | researchgate.net |

| LOQ (Example) | 0.09 µg/kg (AOH) | N/A | researchgate.net |

Table 3: ELISA Sensitivity and Specificity for AAL Toxin Detection

| Technique | Sensitivity Range | Specificity | Key Applications | Reference |

| ELISA | ppb to low ppm | No cross-reactivity with sphinganine, FB1 researchgate.net | Rapid screening, Detection | researchgate.net |

| ic-ELISA | LOD ~2.4 ng/g | Specific to AOH; no cross-reactivity with AME, ATX, ALT, TEN, TeA researchgate.net | Sensitive detection | researchgate.net |

Experimental Models and Research Approaches

Plant Bioassays for Assessing AAL Toxin TA2 Biological Activity and Specificity

Plant bioassays are fundamental in AAL toxin research, providing direct, observable evidence of the toxin's effects on plant tissues. These assays are crucial for determining toxicity levels, screening for resistant plant genotypes, and understanding the physiological consequences of toxin exposure.

The detached leaf bioassay is a primary method for observing the direct phytotoxic effects of this compound. In this assay, leaves or leaflets are excised from a plant, typically a susceptible tomato cultivar, and exposed to a solution containing the toxin. The development of necrotic lesions is a key indicator of the toxin's activity. nih.gov

Researchers utilize this method to:

Confirm Toxin Activity: The appearance of dark, necrotic lesions on the leaf tissue of susceptible genotypes confirms the biological activity of a toxin sample. nih.gov

Assess Host Specificity: By comparing the effects on leaves from susceptible (asc/asc) and resistant tomato varieties, the host-specific nature of the toxin can be demonstrated. Resistant varieties show minimal to no symptoms. semanticscholar.org

Quantify Phytotoxicity: The severity and rate of necrosis development can be correlated with the toxin concentration. Furthermore, physiological changes such as electrolyte leakage and chlorophyll (B73375) loss are often measured in conjunction with visual symptoms to provide quantitative data on cellular damage. nih.govnih.gov

Table 1: Summary of Detached Leaf Bioassay for this compound

| Parameter | Description | Typical Observation in Susceptible Genotypes |

|---|---|---|

| Method | Excised leaves/leaflets are floated on or infiltrated with AAL toxin solution. | N/A |

| Primary Endpoint | Visual assessment of necrotic lesions. | Development of dark, spreading necrotic spots within 24-72 hours. |

| Quantitative Metrics | Measurement of electrolyte leakage (conductivity) and chlorophyll content. | Significant increase in conductivity and decrease in chlorophyll. nih.gov |

| Application | Toxin activity screening, host-specificity testing, and physiological effect studies. | N/A |

To assess the localized effects of this compound, researchers can employ leaf-puncture or wound-inoculation bioassays. In this technique, a small wound is made on the leaf surface, and a droplet of the toxin solution is applied directly to the site. This method mimics the physical damage that might occur during a fungal infection, providing a focal point for the toxin's action.

This approach is particularly useful for observing the progression of symptoms from a specific point of application and for minimizing the variability that can arise from toxin uptake through the petiole in detached leaf assays. It helps confirm that the observed necrosis is a direct result of the toxin's localized activity rather than systemic effects. While it is a common technique for assessing phytotoxins, its specific application is often integrated into broader pathogenicity tests where fungal spores, rather than purified toxin, are applied to wounded leaves. researchgate.net

To investigate the cellular and subcellular mechanisms of this compound, researchers turn to simplified, controlled in vitro systems like plant protoplasts and cell suspension cultures. These models remove the complexity of whole-tissue structures, allowing for a more direct examination of the toxin's impact on individual cells.

Plant Protoplasts: Protoplasts are plant cells with their rigid cell walls enzymatically removed. This makes them an excellent tool for studying toxin effects on the plasma membrane and for investigating processes like programmed cell death (PCD) at the single-cell level. AAL toxins have been shown to reduce the viability of protoplasts, and these systems are used to observe morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.

Cell Suspension Cultures: These are cultures of undifferentiated plant cells grown in a liquid medium. They provide a large, uniform population of cells, which is ideal for biochemical and molecular analyses. Researchers use cell suspension cultures to study metabolic changes induced by this compound, such as the disruption of sphingolipid metabolism, and to analyze changes in gene expression that occur in response to the toxin.

Table 2: Applications of In Vitro Cell Systems in AAL Toxin Research

| System | Key Advantage | Primary Research Application |

|---|---|---|

| Plant Protoplasts | No cell wall; direct access to the plasma membrane. | Studying membrane integrity, ion leakage, and single-cell programmed cell death dynamics. |

| Cell Suspension Cultures | Homogenous and scalable cell population. | Biochemical pathway analysis (e.g., sphingolipid metabolism), gene expression profiling (transcriptomics). |

Molecular Genetic Techniques in this compound Research

Molecular genetics provides powerful tools to dissect the pathways involved in this compound-induced cell death and to identify the genes responsible for plant resistance or susceptibility. By manipulating gene expression, scientists can probe the specific roles of different proteins in the toxin response pathway.

Gene silencing is a technique used to reduce or eliminate the expression of a specific gene, allowing researchers to study the resulting effect and infer the gene's function. Virus-Induced Gene Silencing (VIGS) is a common method used in this context. While specific studies on silencing Vacuolar Processing Enzyme (VPE) in the context of this compound are not prominent, the principle has been demonstrated by silencing key components of plant defense and cell death signaling pathways.

For instance, VIGS has been used to demonstrate that AAL toxin-triggered cell death is dependent on specific mitogen-activated protein (MAP) kinase cascades and the ethylene (B1197577) (ET) signaling pathway. nih.gov In these studies, when genes like MEK2, SIPK, or WIPK were silenced in Nicotiana species, the plants became less sensitive to the AAL toxin, showing compromised cell death. nih.govresearchgate.net This indicates that these genes are essential for executing the programmed cell death response initiated by the toxin. These findings confirm that AAL toxin hijacks the plant's own signaling pathways to induce cell death. nih.gov

In contrast to gene silencing, gene overexpression involves introducing and expressing a gene at higher-than-normal levels. This approach is instrumental in confirming the function of resistance genes and exploring pathways that can protect plant cells from this compound.

A notable example is the study of the Fumonisin B1 Resistant41 (FBR41) gene. nih.govnih.gov When FBR41 was overexpressed in a tomato cultivar sensitive to AAL toxin, the transgenic plants exhibited significantly enhanced resistance. nih.gov The overexpression of this gene led to a less severe cell death phenotype upon toxin treatment. nih.govresearchgate.net

Biochemical analysis of these plants revealed that the resistance was associated with a reduced accumulation of the toxic sphingoid base precursors, sphinganine (B43673) and phytosphingosine (B30862), which normally build up when the toxin inhibits ceramide synthase. nih.gov The FBR41-overexpressing plants also showed decreased fungal biomass after inoculation with the pathogen, confirming that mitigating the toxin's effect confers resistance to the disease itself. nih.govnih.gov This research highlights a potential strategy for engineering crops with enhanced resistance to pathogens that produce sphinganine-analog mycotoxins. nih.gov

Table 3: Research Findings from FBR41 Overexpression in Tomato

| Parameter Measured | Wild-Type (WT) Plants | FBR41-Overexpressing Plants | Reference |

|---|---|---|---|

| Phenotype after AAL Toxin | Severe cell death and necrotic lesions | Less severe cell death phenotype | nih.govresearchgate.net |

| Free Sphingoid Base Content | Significant accumulation | Attenuated accumulation | nih.gov |

| Fungal Biomass after Infection | High | Decreased | nih.govnih.gov |

Comparative Studies in Non-Plant Cellular Systems for Broader Mechanistic Insights

To elucidate the fundamental mechanisms of this compound action beyond its phytotoxic effects, researchers have utilized various non-plant cellular systems. These models, particularly mammalian and yeast cells, have been instrumental in dissecting the toxin's interaction with conserved cellular pathways, most notably sphingolipid metabolism. nih.govvu.nl The structural similarity of AAL toxins to sphinganine, a key precursor in sphingolipid biosynthesis, underpins their toxicity in a wide range of eukaryotic cells. nih.gov These comparative studies provide a broader understanding of the toxin's mode of action at the cellular and molecular level.

Investigations in Cultured Mammalian Cell Lines (e.g., rat hepatoma, dog kidney cells) as in vitro models for sphingolipid metabolism

Cultured mammalian cell lines serve as valuable in vitro models for investigating the effects of AAL toxins on sphingolipid metabolism, a pathway crucial for cell growth, differentiation, and apoptosis. nih.govvu.nl Cell lines such as rat liver hepatoma (H4TG) and Madin-Darby canine kidney (MDCK) cells are frequently employed due to their well-characterized metabolic pathways and relevance to toxicological studies. nih.govnih.gov

Research has focused on comparing the cytotoxicity of AAL toxins and their structural analogues with other sphinganine-analog mycotoxins, like Fumonisin B1 (FB1). nih.gov In one such comparative study, various synthetic analogues of AAL-toxin were evaluated for their toxicity in MDCK and H4TG cell lines. The results demonstrated that the toxic effects are highly dependent on the specific chemical structure of the analogue. For instance, a particular diester analogue (analogue 9) was found to be significantly less toxic to both MDCK and H4TG cells compared to FB1, highlighting that modifications to the toxin's structure can alter its potency against mammalian cells. nih.gov These investigations are critical for understanding the structure-activity relationship of the toxin and its impact on mammalian sphingolipid biosynthesis. nih.gov AAL toxins and other mycotoxins from the Alternaria genus have been shown to exhibit a range of detrimental activities in mammalian cell systems, including cytotoxic, genotoxic, and mutagenic effects. nih.govnih.gov

Table 1: Comparative Cytotoxicity of an AAL-Toxin Analogue and Fumonisin B1 in Mammalian Cell Lines